(R)-tert-Butyl (1-phenylpiperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Boc-amino)-1-phenyl-piperidine is a chemical compound that features a piperidine ring with a phenyl group and a Boc-protected amino group. The Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Boc-amino)-1-phenyl-piperidine typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion to yield the Boc-protected amine .
Industrial Production Methods
In an industrial setting, the synthesis of ®-3-(Boc-amino)-1-phenyl-piperidine can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors and solid acid catalysts can be employed to enhance efficiency and productivity .
Chemical Reactions Analysis
Types of Reactions
®-3-(Boc-amino)-1-phenyl-piperidine undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
®-3-(Boc-amino)-1-phenyl-piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-(Boc-amino)-1-phenyl-piperidine primarily involves its role as a protected amine. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
®-2-(Boc-amino)butyric acid: Another Boc-protected amino acid used in coupling reactions and dye preparation.
®-1-(Boc-amino)-2-propanol: A Boc-protected amino alcohol used in organic synthesis.
Uniqueness
®-3-(Boc-amino)-1-phenyl-piperidine is unique due to its piperidine ring structure, which imparts specific chemical properties and reactivity. The presence of the phenyl group further distinguishes it from other Boc-protected amines, influencing its interactions in chemical and biological systems .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-phenylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-8-7-11-18(12-13)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,17,19)/t13-/m1/s1 |
InChI Key |
AXNPXXNGNOMESU-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.